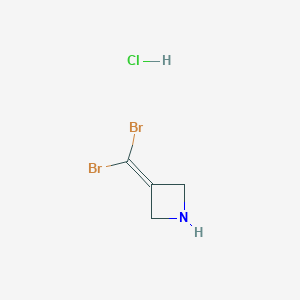
3-(Dibromomethylidene)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethylidene)azetidine hydrochloride is a chemical compound with the CAS Number: 2460749-51-1 . It has a molecular weight of 263.36 . The IUPAC name for this compound is 3-(dibromomethylene)azetidine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Dibromomethylidene)azetidine hydrochloride is 1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
Synthesis and Reactivity Studies
Rearrangement of Dichloroazetidines : Research shows the synthesis and reactivity of dichloroazetidines, which are structurally similar to 3-(Dibromomethylidene)azetidine hydrochloride. These compounds can be obtained by reducing corresponding azetidinones and display interesting reactivity with bases, leading to ring contraction and other transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Synthesis of Highly Energetic Building Blocks : A study outlines the development of a scalable process for producing 3-(Bromoethynyl)azetidine, another azetidine derivative with high energy properties. This includes safety studies and potential applications in pharmaceutical synthesis (Kohler et al., 2018).
Preparation of Azetidine Derivatives : Research has been conducted on preparing 3-azetidinones and transforming them to ethylideneazetidines. These compounds serve as precursors for various functionalized azetidines, demonstrating the versatility of azetidine derivatives in synthesis (Bauman & Duthaler, 1988).
Application in Functionalized Azetidine Synthesis : Another study showcases the use of bromo- and ethylideneazetidines in synthesizing various functionalized azetidines. This demonstrates the broad utility of azetidine derivatives in creating complex molecular structures (Stankovic et al., 2013).
Chemical Structure Analysis and Modification
Study of Azetidines, Azetines, and Azetes : This comprehensive study delves into the structures, synthesis, and reactions of azetidines and related compounds. It highlights their stability, potential in synthesizing cyclic products, and utility as precursors for various heterocyclic compounds (Singh, D’hooghe, & Kimpe, 2008).
Novel Synthesis Techniques for Azetidines : Innovative methods for synthesizing azetidine-3-amines are presented, indicating the challenges and opportunities in introducing azetidine structures in medicinal chemistry (Wang & Duncton, 2020).
Miscellaneous Applications and Studies
Synthesis of Azetidine Hydrochloride Derivatives : Research details the synthesis of specific azetidine hydrochloride derivatives, showing their potential in various industrial applications (Zhang Zhi-bao, 2011).
Azetidine in Drug Discovery : Azetidines are highlighted for their role in drug discovery, offering unique chemical spaces and functionalities for potential therapeutic applications (Mehra et al., 2017).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(dibromomethylidene)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWHNJHEJGPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(Br)Br)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibromomethylidene)azetidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

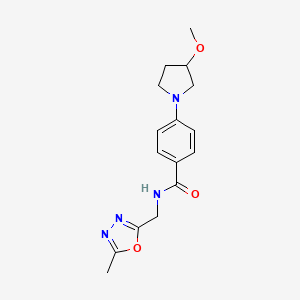
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)
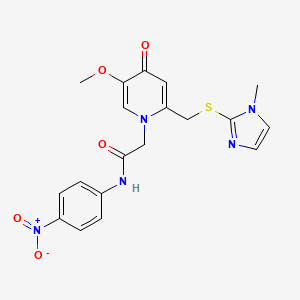
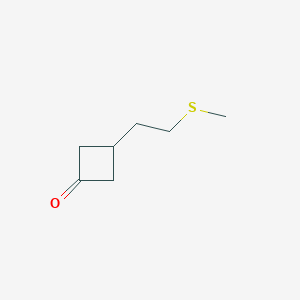
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
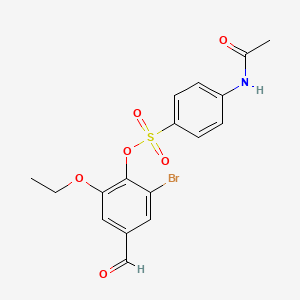

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)